molecular formula C6H12O3 B8681082 Isopropyl 3-hydroxypropanoate CAS No. 84098-45-3

Isopropyl 3-hydroxypropanoate

Cat. No. B8681082
M. Wt: 132.16 g/mol
InChI Key: MIDAHAFCJFVHFD-UHFFFAOYSA-N
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Patent
US09296778B2

Procedure details

To a solution of 3-benzyloxypropanoic acid (27.7 mmol) in propan-2-ol (40 mL) under nitrogen at 0° C. was added dropwise thionyl chloride (30.5 mmol). The reaction mixture was allowed to reach room temperature over 30 minutes and stirred at room temperature overnight. The mixture was diluted with CH2Cl2 and washed with a saturated solution of NaHCO3 and brine. The organic layer was dried on Na2SO4, filtered and concentrated under reduced pressure. The crude was diluted with isopropanol (80 mL) and Pd(OH)2 (20%, 1 g) in isopropanol was added. The system (reaction in a stainless steel reactor) was purged with nitrogen, vacuum and H2 and the reaction mixture was stirred under H2 atmosphere (3 bars) overnight at room temperature. The reaction mixture was filtered through autocup and the precipitate was washed with isopropanol. The filtrates were concentrated under reduced pressure and dried under vacuum pump to give the expected compound in 78% yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.26 (d, J=6.31 Hz, 6H), 2.19 (brs, 1H), 2.54 (t, J=5.56 Hz, 2H), 3.86 (t, J=5.56 Hz, 2H), 5.06 (heptuplet, J=6.25 Hz, 1H).
Quantity
27.7 mmol
Type
reactant
Reaction Step One
Quantity
30.5 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][C:11](O)=[O:12])C1C=CC=CC=1.S(Cl)(Cl)=O.[CH3:18][CH:19]([OH:21])[CH3:20]>C(Cl)Cl>[OH:12][CH2:11][CH2:10][C:9]([O:21][CH:19]([CH3:20])[CH3:18])=[O:8]

Inputs

Step One
Name
Quantity
27.7 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC(=O)O
Name
Quantity
30.5 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The crude was diluted with isopropanol (80 mL) and Pd(OH)2 (20%, 1 g) in isopropanol
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The system (reaction in a stainless steel reactor)
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen, vacuum and H2
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred under H2 atmosphere (3 bars) overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through autocup
WASH
Type
WASH
Details
the precipitate was washed with isopropanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under vacuum pump

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCC(=O)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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